![molecular formula C21H21N3O2 B14193559 4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid CAS No. 857532-41-3](/img/structure/B14193559.png)
4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid is an organic compound that features a pyrazole ring, a phenyl group, a piperidine ring, and a benzoic acid moiety. This compound is known for its diverse applications in organic synthesis and research due to its unique structural properties.
Méthodes De Préparation
The synthesis of 4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid involves multiple steps. One common method includes the following steps:
Starting Materials: 1-bromo-4-nitrobenzene and 4-aminopyrazole.
Reaction Steps:
Analyse Des Réactions Chimiques
4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole and phenyl rings.
Common Reagents and Conditions: Palladium catalysts, strong acids, and bases are often used in these reactions.
Applications De Recherche Scientifique
4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a building block for complex molecules.
Mécanisme D'action
The mechanism of action of 4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways .
Comparaison Avec Des Composés Similaires
4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid can be compared with similar compounds such as:
4-(1H-Pyrazol-4-yl)benzoic acid: This compound lacks the piperidine ring but shares the pyrazole and benzoic acid moieties.
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound contains a pyrazole ring and is used in similar synthetic applications.
The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and potential biological activities.
Propriétés
Numéro CAS |
857532-41-3 |
|---|---|
Formule moléculaire |
C21H21N3O2 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
4-[4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl]benzoic acid |
InChI |
InChI=1S/C21H21N3O2/c25-20(26)16-3-7-19(8-4-16)21(9-11-22-12-10-21)18-5-1-15(2-6-18)17-13-23-24-14-17/h1-8,13-14,22H,9-12H2,(H,23,24)(H,25,26) |
Clé InChI |
VBIDRMWBZZTFRK-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)
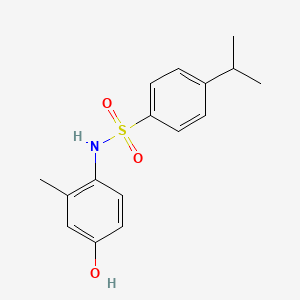
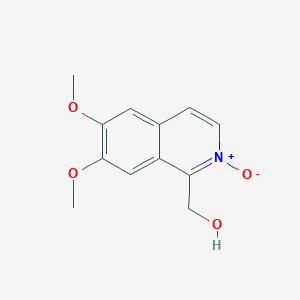
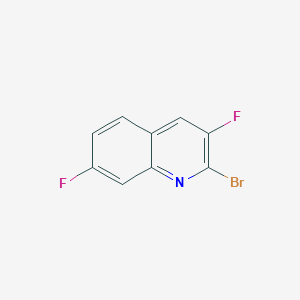
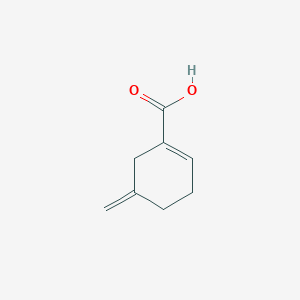
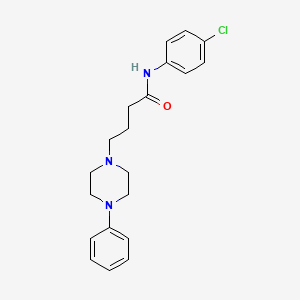
![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)


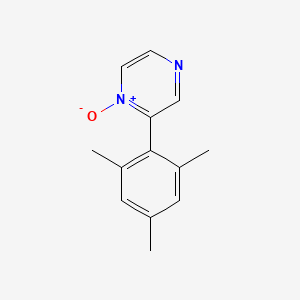
![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)

